molecular formula C23H20N2O2S2 B2902521 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methoxybenzamide CAS No. 476276-20-7

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methoxybenzamide

Cat. No.: B2902521
CAS No.: 476276-20-7
M. Wt: 420.55
InChI Key: YATCMDFVJGMNEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methoxybenzamide is a heterocyclic compound featuring a tetrahydrobenzothiophene core fused with a benzothiazole moiety and a 4-methoxybenzamide substituent. Structurally analogous compounds, such as N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide (C₂₂H₁₉NO₂S), have demonstrated applications in pharmaceuticals and agrochemicals due to their rigid, planar aromatic systems and hydrogen-bonding capabilities . The methoxy group in the target compound likely enhances solubility and modulates electronic properties, while the benzothiazole moiety is a known pharmacophore in medicinal chemistry, often associated with antitumor and antimicrobial activities .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2S2/c1-27-15-12-10-14(11-13-15)21(26)25-23-20(16-6-2-4-8-18(16)28-23)22-24-17-7-3-5-9-19(17)29-22/h3,5,7,9-13H,2,4,6,8H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATCMDFVJGMNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiazole core. One common approach is the Knoevenagel condensation reaction, which forms the benzothiazole ring by reacting 2-mercaptobenzothiazole with an appropriate aldehyde or ketone in the presence of a base. Subsequent steps may include the formation of the tetrahydrobenzothiophene ring and the attachment of the methoxybenzamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and solvents. The process would be optimized to maximize yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzothiazoles or benzothiophenes.

Scientific Research Applications

This compound has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of heterocyclic chemistry.

  • Biology: The compound's biological activity has been explored for potential antibacterial, antifungal, and anticancer properties.

  • Medicine: It has been investigated for its potential use in the treatment of various diseases, including tuberculosis and cancer.

  • Industry: The compound is used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The benzothiazole moiety is known to bind to various enzymes and receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP3 Hydrogen Bond Donors/Acceptors
N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-THBT*-2-yl]-4-methoxybenzamide (Target) C₂₅H₂₁N₃O₂S₂ ~467.58 4-Methoxybenzamide, benzothiazole ~3.5† 2 Donors, 5 Acceptors
N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-THBT-2-yl]-4-morpholin-4-ylsulfonylbenzamide C₂₆H₂₅N₃O₄S₃ 539.7 Morpholinyl sulfonyl 4.9 1 Donor, 8 Acceptors
4-Chloro-3-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide C₁₄H₁₂ClN₃O₃S 337.78 4-Chloro-3-nitro N/A 1 Donor, 6 Acceptors
N-(3-Benzoyl-4,5,6,7-THBT-2-yl)benzamide C₂₂H₁₉NO₂S 361.45 Benzoyl N/A 1 Donor, 3 Acceptors
N-{3-[(2-Methoxyethyl)carbamoyl]-4,5,6,7-THBT-2-yl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide C₂₄H₂₆N₂O₅S 454.5 Chromene carboxamide, methoxyethyl N/A 2 Donors, 7 Acceptors

*THBT: Tetrahydro-1-benzothiophen-2-yl; †Estimated based on substituent contributions.

Key Observations:

  • Morpholinyl Sulfonyl vs. Methoxy: The morpholinyl sulfonyl group in increases molecular weight (539.7 vs. ~467.58) and logP (4.9 vs.
  • Electron-Withdrawing Groups: The 4-chloro-3-nitro substituents in introduce strong electron-withdrawing effects, which may enhance electrophilic reactivity or alter binding interactions in biological targets.

Structure-Activity Relationship (SAR) Trends

Sulfonyl vs. Carbonyl: Sulfonyl groups (e.g., ) increase metabolic stability but may reduce cell permeability due to higher polarity.

Benzothiazole Positioning: The 2-yl position on benzothiazole optimizes planar stacking with aromatic residues in target proteins .

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methoxybenzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action and therapeutic applications, supported by relevant data and case studies.

Chemical Structure

The compound's molecular formula is C22H20N2O2SC_{22}H_{20}N_2O_2S, and it features a complex structure that combines benzothiazole and benzothiophene moieties. The presence of methoxy and amide functional groups contributes to its unique properties.

Property Value
Molecular FormulaC22H20N2O2S
Molecular Weight372.48 g/mol
IUPAC NameThis compound

Research indicates that compounds with similar structures exhibit diverse biological activities such as:

  • Anticancer Activity : Many benzothiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, modifications to the benzothiazole nucleus have been shown to enhance anticancer properties against various cancer cell lines .
  • Anti-inflammatory Effects : Compounds in this class often demonstrate anti-inflammatory activity by inhibiting pro-inflammatory cytokines like IL-6 and TNF-α .

Biological Activity Studies

Recent studies have evaluated the biological activity of similar compounds to draw parallels with this compound:

  • Anticancer Studies :
    • A study synthesized novel benzothiazole derivatives that exhibited significant cytotoxicity against A431 and A549 cancer cell lines. The lead compound demonstrated an IC50 value in the low micromolar range .
    • Another investigation highlighted the ability of benzothiazole derivatives to induce apoptosis in cancer cells by activating caspase pathways .
  • Anti-inflammatory Studies :
    • Research on related compounds showed a reduction in the secretion of inflammatory mediators in vitro. These findings suggest potential therapeutic applications for inflammatory diseases .

Case Studies

Several case studies have illustrated the potential of similar compounds:

  • Case Study 1 : A derivative exhibited a marked reduction in tumor growth in xenograft models when administered at specific dosages. The mechanism was attributed to the inhibition of angiogenesis .
  • Case Study 2 : Another study reported that a related compound significantly reduced inflammation in animal models of arthritis, indicating its potential use in treating autoimmune conditions .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?

The synthesis typically involves multi-step reactions, including cyclocondensation of 2-hydrazinobenzothiazole derivatives with sulfonyl chlorides or arenes under reflux conditions in ethanol or dichloromethane. Catalysts like triethylamine are used to enhance yields . Purity is monitored via HPLC, with final purification achieved through column chromatography or recrystallization. Structural confirmation requires NMR (¹H/¹³C) and mass spectrometry (MS) .

Q. How does the compound’s electronic structure influence its reactivity?

The fused benzothiazole and tetrahydrobenzothiophene rings enable π-electron delocalization, enhancing stability and electrophilic substitution reactivity. The methoxy group acts as an electron donor, directing reactions to specific positions on the aromatic ring . Computational studies (e.g., DFT) can map electron density distributions to predict reactive sites.

Q. What preliminary biological assays are recommended to evaluate its activity?

Initial screening should include in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence polarization or colorimetric substrates. Binding affinity studies via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide quantitative data on target interactions .

Advanced Research Questions

Q. How can structural modifications optimize bioactivity while minimizing toxicity?

Systematic SAR studies should focus on substituting the methoxy group with halogens (e.g., Cl, F) or bulkier alkoxy chains to enhance target selectivity. Toxicity can be mitigated by introducing hydrophilic groups (e.g., hydroxyl, carboxyl) to improve solubility and reduce off-target effects . In silico ADMET prediction tools (e.g., SwissADME) guide rational design.

Q. What experimental strategies resolve contradictions in reported biological data?

Discrepancies in IC₅₀ values or target specificity may arise from assay conditions (e.g., buffer pH, ionic strength). Validate findings using orthogonal methods:

  • Compare SPR (binding kinetics) with cellular assays (e.g., luciferase reporter systems).
  • Use crystallography or cryo-EM to confirm binding modes .
  • Replicate studies under standardized protocols (e.g., NIH Assay Guidance Manual).

Q. How does the compound’s stereochemistry affect its pharmacological profile?

Chiral centers in the tetrahydrobenzothiophene ring may lead to enantiomer-specific activity. Resolve racemic mixtures via chiral HPLC or asymmetric synthesis. Test enantiomers in parallel using in vivo pharmacokinetic models (e.g., rodent bioavailability studies) and metabolic stability assays (e.g., liver microsomes) .

Q. What mechanistic insights can be gained from computational modeling?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) reveal binding poses and stability in enzyme active sites. Free-energy perturbation (FEP) calculations quantify contributions of specific residues to binding affinity . Pair with mutagenesis studies to validate computational predictions.

Methodological Considerations

Q. How to address low yields in the final synthetic step?

Optimize reaction conditions:

  • Screen solvents (DMF vs. ethanol) for solubility.
  • Adjust temperature/pressure (microwave-assisted synthesis reduces time).
  • Introduce coupling reagents (e.g., HATU) for amide bond formation .

Q. What analytical techniques characterize degradation products under stress conditions?

Forced degradation studies (acid/base hydrolysis, oxidation) followed by LC-MS/MS identify major impurities. Stability-indicating methods (e.g., UPLC-PDA) quantify degradation kinetics. Accelerated stability testing (40°C/75% RH) predicts shelf life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.